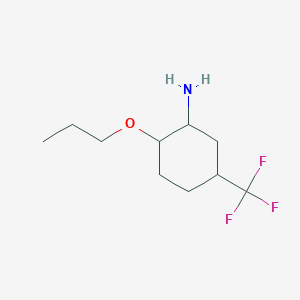![molecular formula C9H13N3O2 B13179567 7-Cyclopropyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B13179567.png)
7-Cyclopropyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Cyclopropyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by a spirocyclic framework, which includes a cyclopropyl group and a triazaspiro nonane core. Its molecular formula is C₉H₁₃N₃O₂, and it has a molecular weight of 195.22 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Cyclopropyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione typically involves the formation of the spirocyclic framework through cyclization reactions. One efficient method involves the reaction of cyclopropylamine with a suitable precursor, such as a hydantoin derivative, under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and requires heating to facilitate cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. High-pressure techniques and preparative high-performance liquid chromatography (HPLC) are often employed to isolate and purify the final product .
Analyse Chemischer Reaktionen
Types of Reactions
7-Cyclopropyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace functional groups on the spirocyclic framework.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions typically result in the formation of new spirocyclic derivatives .
Wissenschaftliche Forschungsanwendungen
7-Cyclopropyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Investigated for its antimicrobial, antiproliferative, and anticancer properties.
Industry: Utilized in the development of new materials and catalysts for chemical reactions.
Wirkmechanismus
The mechanism of action of 7-Cyclopropyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione involves its interaction with specific molecular targets. For instance, as an inhibitor of protein arginine deiminase, it binds to the enzyme’s active site, preventing the conversion of arginine residues to citrulline. This inhibition can disrupt cellular processes and has potential therapeutic applications in diseases such as cancer and autoimmune disorders .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,7-Triazaspiro[4.4]nonane-2,4-dione: A closely related compound with similar structural features but lacking the cyclopropyl group.
3-(Propan-2-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione: Another derivative with an isopropyl group instead of a cyclopropyl group.
Uniqueness
The presence of the cyclopropyl group in 7-Cyclopropyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione imparts unique steric and electronic properties, which can influence its reactivity and biological activity. This makes it distinct from other similar compounds and potentially more effective in certain applications .
Eigenschaften
Molekularformel |
C9H13N3O2 |
|---|---|
Molekulargewicht |
195.22 g/mol |
IUPAC-Name |
7-cyclopropyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione |
InChI |
InChI=1S/C9H13N3O2/c13-7-9(11-8(14)10-7)3-4-12(5-9)6-1-2-6/h6H,1-5H2,(H2,10,11,13,14) |
InChI-Schlüssel |
NOTTYDAVSNDRFJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1N2CCC3(C2)C(=O)NC(=O)N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-azabicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B13179497.png)
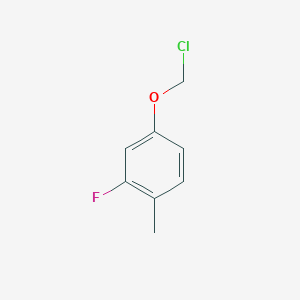


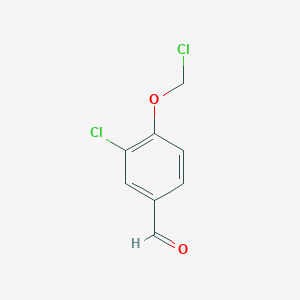
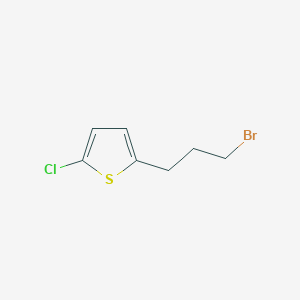
![3-[1-(Aminomethyl)cyclopropyl]azetidin-3-ol](/img/structure/B13179538.png)
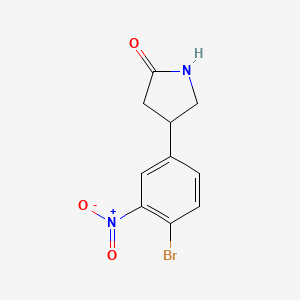

![2-{[(2R)-2-[(2R)-3,4-dihydroxy-5-oxo-2,5-dihydrofuran-2-yl]-2-hydroxyethyl]sulfanyl}acetonitrile](/img/structure/B13179565.png)

